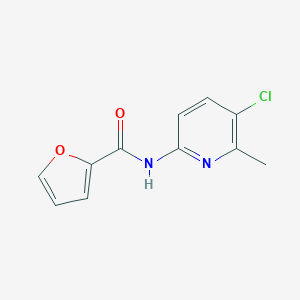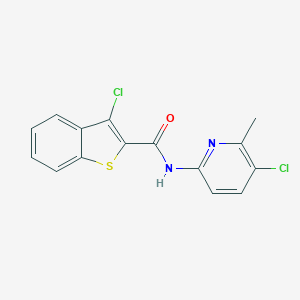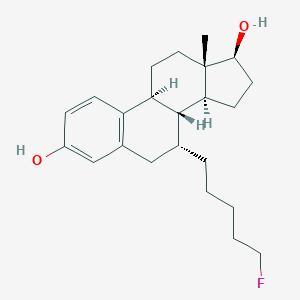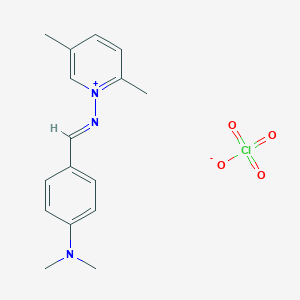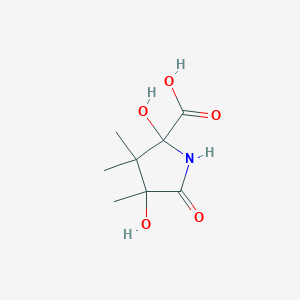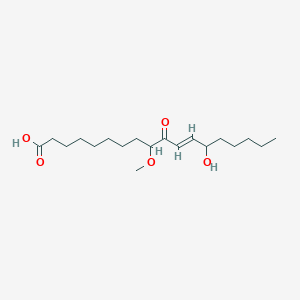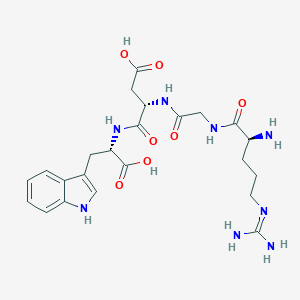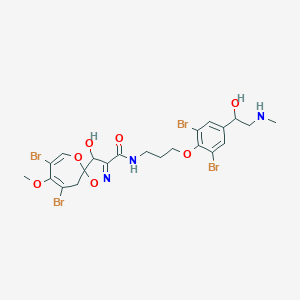
1,6-Dioxa-2-azaspiro(4.6)undeca-2,7,9-triene-3-carboxamide, 8,10-dibromo-N-(3-(2,6-dibromo-4-(1-hydroxy-2-(methylamino)ethyl)phenoxy)propyl)-4-hydroxy-9-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxa-2-azaspiro(4.6)undeca-2,7,9-triene-3-carboxamide, 8,10-dibromo-N-(3-(2,6-dibromo-4-(1-hydroxy-2-(methylamino)ethyl)phenoxy)propyl)-4-hydroxy-9-methoxy- is a natural product found in Aplysinella and Pseudoceratina purpurea with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Spirocyclohexadienones Study : Research by Glushkov et al. (2011) examines the behavior of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes, closely related to the compound , focusing on their hydrolytic cleavage and rearrangement to form substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides (Glushkov, Rotermel, Odegova, & Shklyaev, 2011).
Prins Cascade Cyclization : Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, showing potential for synthesizing spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Three-Component Condensation : Sabitov et al. (2020) investigated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, leading to the synthesis of compounds similar to the target compound, highlighting their significance in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Potential Biological Activities
Bromotyrosine Alkaloids Study : A study by Kurimoto et al. (2018) on bromotyrosine alkaloids from marine sponges revealed compounds containing 8,10-dibromo-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-trien-4-ol units. These compounds exhibited antimalarial activities, suggesting potential biological applications of similar structures (Kurimoto, Ohno, Hokari, Ishiyama, Iwatsuki, Ōmura, Kobayashi, & Kubota, 2018).
Antiviral Evaluation of Spirothiazolidinone Derivatives : Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the compound of interest, for their antiviral activity. This highlights the potential antiviral properties of related spiro compounds (Apaydın, Loy, Stevaert, & Naesens, 2020).
Highly Polar Spiroisoxazolines Study : Rogers and Molinski (2007) isolated novel brominated spiroisoxazolines from a marine sponge, including structures similar to the compound . These findings point to the potential of such compounds in natural product chemistry and bioactive material discovery (Rogers & Molinski, 2007).
Eigenschaften
CAS-Nummer |
142449-78-3 |
|---|---|
Molekularformel |
C22H25Br4N3O7 |
Molekulargewicht |
763.1 g/mol |
IUPAC-Name |
7,9-dibromo-N-[3-[2,6-dibromo-4-[1-hydroxy-2-(methylamino)ethyl]phenoxy]propyl]-4-hydroxy-8-methoxy-1,11-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C22H25Br4N3O7/c1-27-9-16(30)11-6-12(23)19(13(24)7-11)34-5-3-4-28-21(32)17-20(31)22(36-29-17)8-14(25)18(33-2)15(26)10-35-22/h6-7,10,16,20,27,30-31H,3-5,8-9H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
KHWOJHLZIWAPIG-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
Kanonische SMILES |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
Synonyme |
psammaplysin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)


